REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH:9]([CH3:14])[CH2:10][NH:11]2)=[CH:6][CH:5]=1)([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH:9]([CH3:14])[CH2:10][NH:11]2)=[CH:6][CH:5]=1
|
Name
|
7-nitro-1,2,3,4-tetrahydro-3-methylquinoline
|
Quantity
|
8.2 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CC(CNC2=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration over Celite™
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2CC(CNC2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |